molecular formula C16H14N4O B7149773 N-(2-ethylpyrimidin-5-yl)isoquinoline-1-carboxamide

N-(2-ethylpyrimidin-5-yl)isoquinoline-1-carboxamide

Cat. No.: B7149773
M. Wt: 278.31 g/mol
InChI Key: BKLUAPGHRKLFGT-UHFFFAOYSA-N
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Description

N-(2-ethylpyrimidin-5-yl)isoquinoline-1-carboxamide is a heterocyclic compound that combines the structural features of isoquinoline and pyrimidine. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both isoquinoline and pyrimidine moieties in its structure suggests that it may exhibit unique chemical and biological properties.

Properties

IUPAC Name

N-(2-ethylpyrimidin-5-yl)isoquinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c1-2-14-18-9-12(10-19-14)20-16(21)15-13-6-4-3-5-11(13)7-8-17-15/h3-10H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLUAPGHRKLFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C=N1)NC(=O)C2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylpyrimidin-5-yl)isoquinoline-1-carboxamide can be achieved through several methods. One common approach involves the coupling of isoquinoline-1-carboxylic acid with 2-ethylpyrimidine-5-amine under appropriate reaction conditions. This reaction typically requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group, facilitating the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylpyrimidin-5-yl)isoquinoline-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the isoquinoline or pyrimidine rings are replaced by other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides, acyl chlorides).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-ethylpyrimidin-5-yl)isoquinoline-1-carboxylic acid, while reduction may produce N-(2-ethylpyrimidin-5-yl)isoquinoline-1-methanamine. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the isoquinoline or pyrimidine rings.

Scientific Research Applications

N-(2-ethylpyrimidin-5-yl)isoquinoline-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Materials Science: The compound’s electronic and photophysical properties make it a candidate for use in materials science, particularly in the development of organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-(2-ethylpyrimidin-5-yl)isoquinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, it may inhibit the MAPK/NF-κB pathway, leading to anti-inflammatory effects .

Comparison with Similar Compounds

N-(2-ethylpyrimidin-5-yl)isoquinoline-1-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined isoquinoline and pyrimidine structure, which may confer distinct chemical and biological properties not observed in other similar compounds.

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